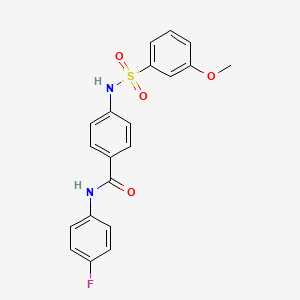

N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c1-27-18-3-2-4-19(13-18)28(25,26)23-17-9-5-14(6-10-17)20(24)22-16-11-7-15(21)8-12-16/h2-13,23H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUKMCFKRELJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide typically involves a multi-step process:

Formation of the sulfonamide intermediate: The initial step involves the reaction of 3-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

Coupling with 4-fluoroaniline: The sulfonamide intermediate is then reacted with 4-fluoroaniline under suitable conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Similarities and Key Modifications

The compound shares core structural motifs with several pharmacologically active analogs (Table 1).

Table 1. Structural and Activity Comparison of Selected Analogs

Pharmacological Activity Insights

PD-L1 Inhibition

The target compound shares a sulfonamide-benzamide scaffold with Compound 4 (), which achieved 53.3% PD-L1 inhibition at 10 µM.

Dopamine Receptor Targeting

SC211 (CHEMBL329228), a piperazine-propanamide analog, demonstrates high D4R affinity (Ki < 10 nM). While the target compound lacks a piperazine moiety, its sulfonamide group may engage similar hydrophobic pockets in receptor binding .

Antimicrobial and Anticancer Activity

Imidazole derivatives (e.g., ) with sulfonamide linkages exhibit antibacterial and antifungal activities. The target compound’s 3-methoxy group could reduce cytotoxicity compared to halogenated analogs (e.g., 5-chloro in Compound 4), as seen in fibroblast safety profiles .

Structure-Activity Relationship (SAR) Trends

- Fluorine Substitution : The 4-fluorophenyl group is conserved in active PD-L1 inhibitors (e.g., Compound 4) and receptor ligands (e.g., SC211), suggesting its role in enhancing binding through hydrophobic interactions .

- Sulfonamide Linker: This moiety improves metabolic stability and facilitates hydrogen bonding with target proteins.

- Methoxy vs. Halogen Substituents : The 3-methoxy group in the target compound may reduce electrophilicity compared to chloro/bromo analogs, minimizing off-target interactions .

Biological Activity

N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16FNO3S

- Molecular Weight : 305.36 g/mol

The compound features a fluorinated phenyl group and a methoxy-substituted benzenesulfonamide, which are key elements contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized below:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

| IL-1β | 800 | 300 |

This reduction indicates that this compound may inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes and microbial growth. For instance, it has been proposed to act as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes including pH regulation and ion transport .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against Staphylococcus aureus highlighted its potential as a topical treatment for skin infections. The study reported a significant reduction in bacterial load in infected wounds treated with the compound compared to controls.

- Case Study on Anti-inflammatory Effects : Another research effort focused on its application in rheumatoid arthritis models showed that treatment with this compound resulted in decreased joint swelling and improved mobility in animal models, suggesting its therapeutic potential for chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.